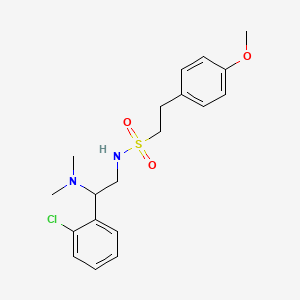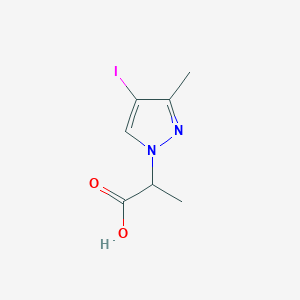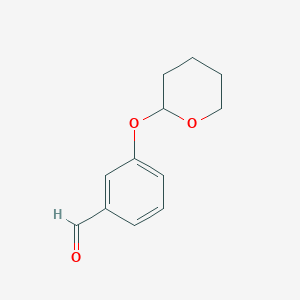
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with dimethylamine to form 2-(2-chlorophenyl)-2-(dimethylamino)ethanol.
Sulfonation: The intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to introduce the ethanesulfonamide group.
Methoxylation: Finally, the compound is subjected to methoxylation using 4-methoxyphenol under acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho or para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(4-hydroxyphenyl)ethanesulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(4-methylphenyl)ethanesulfonamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3S/c1-22(2)19(17-6-4-5-7-18(17)20)14-21-26(23,24)13-12-15-8-10-16(25-3)11-9-15/h4-11,19,21H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKXRAYJCQHYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2828539.png)

![N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2828542.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2828543.png)

![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![(Z)-3-isopropyl-5-((7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2828546.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2828551.png)



![Methyl 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828555.png)
![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2828560.png)
